A-286982

説明

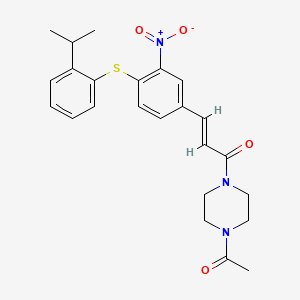

Structure

3D Structure

特性

IUPAC Name |

(E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGGAYLWTDOFDK-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)/C=C/C(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328277 | |

| Record name | (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280749-17-9 | |

| Record name | A-286982 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280749179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-286982 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I8WFS075A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to A-286982: An Allosteric Inhibitor of the LFA-1/ICAM-1 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-286982, a potent and selective allosteric inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This document details the compound's mechanism of action, presents its quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to LFA-1/ICAM-1 Interaction and this compound

The interaction between LFA-1 (integrin αLβ2), found on leukocytes, and its primary ligand ICAM-1, expressed on endothelial cells and antigen-presenting cells, is a critical step in the inflammatory cascade.[1][2] This adhesion event facilitates leukocyte trafficking from the bloodstream into tissues, as well as the formation of the immunological synapse, which is essential for T-cell activation.[2] Consequently, the LFA-1/ICAM-1 axis represents a key therapeutic target for a range of inflammatory and autoimmune diseases.

This compound is a small molecule antagonist that effectively blocks this interaction.[3][4] Unlike direct competitive inhibitors that bind to the active site, this compound is an allosteric inhibitor.[5] It binds to a site on the I-domain of the LFA-1 αL subunit known as the I-domain allosteric site (IDAS).[5] This binding event stabilizes a low-affinity conformation of LFA-1, thereby preventing its effective binding to ICAM-1.[6]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified in both biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Assay Type | Description | This compound IC50 (nM) |

| LFA-1/ICAM-1 Binding Assay | A cell-free assay measuring the direct interaction between purified LFA-1 and ICAM-1, often in an ELISA format. | 44[4][7][8] |

| LFA-1-Mediated Cellular Adhesion Assay | A cell-based assay quantifying the adhesion of LFA-1-expressing cells (e.g., lymphocytes) to a surface coated with ICAM-1. | 35[5][7][8] |

Mechanism of Action: Allosteric Inhibition of LFA-1

The activation of LFA-1 is a dynamic process regulated by "inside-out" signaling, where intracellular signals triggered by chemokines or T-cell receptor (TCR) engagement lead to conformational changes in the extracellular domain of LFA-1, shifting it from a low-affinity to a high-affinity state for ICAM-1.[6][9] This process involves the recruitment of adaptor proteins like talin and kindlin to the cytoplasmic tail of the β2 subunit.[10]

This compound exerts its inhibitory effect by binding to the IDAS, a hydrophobic pocket on the I-domain of the αL subunit, which is distinct from the ICAM-1 binding site (the Metal Ion-Dependent Adhesion Site or MIDAS).[5] By binding to the IDAS, this compound prevents the conformational changes necessary for the high-affinity state, effectively locking LFA-1 in an inactive conformation.[6]

Figure 1. LFA-1 activation pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound. These are representative protocols based on standard assays in the field.

LFA-1/ICAM-1 Binding Assay (ELISA-based)

This assay quantifies the direct binding of LFA-1 to ICAM-1 and the inhibitory effect of this compound.

Materials:

-

96-well high-binding microtiter plates

-

Recombinant human ICAM-1-Fc fusion protein

-

Purified LFA-1

-

This compound

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Assay buffer (e.g., PBS with 2mM MgCl2, 0.1% BSA)

-

Anti-LFA-1 primary antibody (non-inhibitory)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1-Fc (e.g., 5 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer (PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Inhibition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells, followed by the addition of purified LFA-1 (at a concentration predetermined to be in the linear range of the assay).

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Washing: Repeat the washing step.

-

Primary Antibody: Add a non-inhibitory anti-LFA-1 primary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step thoroughly.

-

Detection: Add TMB substrate and incubate in the dark until a blue color develops.

-

Stopping Reaction: Add stop solution to each well.

-

Reading: Measure the absorbance at 450 nm using a plate reader.

-

Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

LFA-1-Mediated Cellular Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to an ICAM-1-coated surface.

Materials:

-

96-well tissue culture-treated plates

-

Recombinant human ICAM-1-Fc fusion protein

-

LFA-1-expressing cells (e.g., human T-lymphocytes or a suitable cell line)

-

This compound

-

Cell labeling dye (e.g., Calcein-AM or CFSE)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Adhesion buffer (e.g., RPMI with 0.1% BSA, 2mM MgCl2)

-

Fluorescence plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with ICAM-1-Fc as described in the binding assay protocol.

-

Washing and Blocking: Wash and block the wells as previously described.

-

Cell Labeling: Label the LFA-1-expressing cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in adhesion buffer.

-

Inhibition: Prepare serial dilutions of this compound in adhesion buffer.

-

Adhesion: Add the diluted this compound to the ICAM-1-coated wells. Then, add the fluorescently labeled cells to the wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells. The number of washes should be optimized to remove background without dislodging specifically bound cells.

-

Reading: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Analysis: Calculate the percent inhibition of cell adhesion for each concentration of this compound and determine the IC50 value.

Experimental Workflow

The general workflow for identifying and characterizing a small molecule inhibitor like this compound involves a multi-step process from initial screening to detailed characterization.

Figure 2. General workflow for the discovery of this compound.

Conclusion

This compound is a well-characterized allosteric inhibitor of the LFA-1/ICAM-1 interaction with potent activity in both biochemical and cellular assays. Its mechanism of action, which involves the stabilization of the low-affinity conformation of LFA-1, makes it a valuable tool for studying the roles of LFA-1 in immune responses and a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound and other modulators of this critical cell adhesion pathway.

References

- 1. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure and Dynamics of the Integrin LFA-1 I-Domain in the Inactive State Underlie its Inside-Out/Outside-In Signaling and Allosteric Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Integrin | TargetMol [targetmol.com]

- 8. apexbt.com [apexbt.com]

- 9. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Allosteric Antagonist A-286982: A Technical Overview of its Targeting of the LFA-1/ICAM-1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-286982 is a potent, small-molecule, allosteric inhibitor of the protein-protein interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical component of the immune response, mediating the adhesion and extravasation of leukocytes at sites of inflammation. By binding to an allosteric site on LFA-1, this compound prevents the conformational changes necessary for high-affinity binding to ICAM-1, thereby disrupting downstream signaling and cellular adhesion. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Primary Molecular Target: The LFA-1/ICAM-1 Interaction

The primary molecular target of this compound is the interaction between the integrin LFA-1 (also known as αLβ2 or CD11a/CD18) and its ligand, ICAM-1 (also known as CD54).[1][2][3] LFA-1 is expressed on the surface of leukocytes, while ICAM-1 is expressed on endothelial cells and antigen-presenting cells.[4] This interaction is fundamental to a variety of immune processes, including:

-

T-cell activation and proliferation

-

Leukocyte adhesion to the endothelium

-

Transendothelial migration of leukocytes into inflamed tissues

This compound does not bind to the active site of LFA-1 where ICAM-1 docks. Instead, it is an allosteric inhibitor that binds to the I domain allosteric site (IDAS) on the αL subunit of LFA-1.[1][2] This binding event locks LFA-1 in a low-affinity conformation, thereby preventing its effective interaction with ICAM-1.[1]

Quantitative Data

The inhibitory potency of this compound has been determined in both biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.

| Assay Type | Parameter | Value (nM) | Reference |

| LFA-1/ICAM-1 Binding Assay | IC50 | 44 | [2][3] |

| LFA-1-Mediated Cellular Adhesion Assay | IC50 | 35 | [2][3] |

Signaling Pathway

The inhibition of the LFA-1/ICAM-1 interaction by this compound disrupts the downstream signaling cascade that is crucial for leukocyte adhesion and migration. The binding of ICAM-1 to LFA-1 on a leukocyte, often initiated by chemokine signaling, triggers a conformational change in LFA-1, leading to a high-affinity state. This "inside-out" signaling is followed by "outside-in" signaling upon ligand binding, which involves the recruitment of cytoskeletal and signaling proteins to the cytoplasmic tail of LFA-1. This cascade ultimately results in firm adhesion of the leukocyte to the endothelium and subsequent transmigration into the surrounding tissue. This compound blocks the initial step of high-affinity binding, thus preventing the entire downstream signaling cascade.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize this compound. These are based on standard methodologies in the field, as the original publication on this compound does not provide exhaustive step-by-step details.

LFA-1/ICAM-1 Binding Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the binding of soluble ICAM-1 to purified LFA-1.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with purified recombinant human LFA-1 overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Compound Incubation: this compound is serially diluted and added to the wells, followed by a fixed concentration of a soluble ICAM-1 fusion protein (e.g., ICAM-1-Fc).

-

Incubation: The plate is incubated to allow for binding between LFA-1 and ICAM-1.

-

Detection: The wells are washed to remove unbound ICAM-1. The amount of bound ICAM-1 is detected using a horseradish peroxidase (HRP)-conjugated anti-Fc antibody, followed by the addition of a chromogenic substrate (e.g., TMB).

-

Data Analysis: The absorbance is read using a plate reader, and the IC50 value is calculated by plotting the percent inhibition against the log concentration of this compound.

LFA-1-Mediated Cellular Adhesion Assay

This cell-based assay measures the ability of a compound to inhibit the adhesion of LFA-1-expressing cells to a surface coated with ICAM-1.

Methodology:

-

Plate Coating: 96-well tissue culture plates are coated with a recombinant human ICAM-1 Fc chimera.[5]

-

Cell Preparation: A leukocyte cell line endogenously expressing LFA-1 (e.g., Jurkat cells) is labeled with a fluorescent dye (e.g., calcein-AM).

-

Compound Incubation: The labeled cells are pre-incubated with various concentrations of this compound.

-

Adhesion: The cell suspension is added to the ICAM-1 coated plates and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by a gentle washing step.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

-

Data Analysis: The percentage of cell adhesion is calculated relative to a control (no inhibitor), and the IC50 value is determined by plotting the percent inhibition against the log concentration of this compound.

Conclusion

This compound is a well-characterized allosteric inhibitor of the LFA-1/ICAM-1 interaction. Its ability to potently block this key step in the inflammatory cascade makes it a valuable research tool for studying the roles of LFA-1 in various physiological and pathological processes. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting this important protein-protein interaction.

References

- 1. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of potent antagonists of ... | Article | H1 Connect [archive.connect.h1.co]

- 5. Tethering of ICAM on target cells is required for LFA-1-dependent NK cell adhesion and granule polarization - PMC [pmc.ncbi.nlm.nih.gov]

A-286982: A Technical Overview of a Potent Allosteric LFA-1/ICAM-1 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of A-286982, a potent, allosteric inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This compound emerged from a focused discovery effort to identify small molecule antagonists of this critical cell adhesion pathway, which plays a central role in immune responses and inflammation.

Discovery and Mechanism of Action

This compound was identified as a member of a novel class of p-arylthio cinnamides. These compounds were designed to antagonize the LFA-1/ICAM-1 interaction. This compound acts as an allosteric inhibitor, binding to the I domain allosteric site (IDAS) on the αL subunit of LFA-1. This binding induces a conformational change in LFA-1, preventing its interaction with ICAM-1 and thereby disrupting downstream signaling and cell adhesion.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Description | IC50 (nM) |

| LFA-1/ICAM-1 Binding Assay | Measures the inhibition of purified LFA-1 binding to immobilized ICAM-1. | 44[1] |

| LFA-1-mediated Cellular Adhesion Assay | Measures the inhibition of LFA-1-dependent cell adhesion. | 35[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LFA-1/ICAM-1 Binding Assay

This enzyme-linked immunosorbent assay (ELISA) was designed to quantify the inhibition of the LFA-1 and ICAM-1 interaction by test compounds.

Materials:

-

Purified human LFA-1 protein

-

Recombinant human ICAM-1-Ig fusion protein

-

96-well microtiter plates

-

Assay buffer (e.g., Tris-buffered saline with divalent cations)

-

This compound and other test compounds

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Protocol:

-

Coat 96-well plates with ICAM-1-Ig fusion protein overnight at 4°C.

-

Wash the plates with assay buffer to remove unbound protein.

-

Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).

-

Prepare serial dilutions of this compound and other test compounds in assay buffer.

-

Add the compound dilutions to the wells, followed by the addition of purified LFA-1 protein.

-

Incubate the plates for a defined period (e.g., 2 hours) at room temperature to allow for binding.

-

Wash the plates to remove unbound LFA-1 and test compounds.

-

Add an HRP-conjugated antibody that specifically recognizes LFA-1 and incubate.

-

Wash the plates to remove the unbound secondary antibody.

-

Add the HRP substrate and incubate until sufficient color development.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

LFA-1-Mediated Cellular Adhesion Assay

This assay evaluates the ability of a compound to inhibit the adhesion of cells expressing LFA-1 to a substrate coated with ICAM-1.

Materials:

-

A cell line expressing high levels of LFA-1 (e.g., a human T-cell line)

-

Recombinant human ICAM-1-Ig fusion protein

-

96-well tissue culture plates

-

Cell culture medium

-

This compound and other test compounds

-

A fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Protocol:

-

Coat 96-well plates with ICAM-1-Ig fusion protein overnight at 4°C and then block non-specific sites.

-

Label the LFA-1-expressing cells with a fluorescent dye according to the manufacturer's instructions.

-

Resuspend the labeled cells in cell culture medium.

-

Prepare serial dilutions of this compound and other test compounds in the cell culture medium.

-

Pre-incubate the labeled cells with the compound dilutions for a specified time (e.g., 30 minutes) at 37°C.

-

Add the cell-compound mixture to the ICAM-1-coated plates.

-

Allow the cells to adhere for a defined period (e.g., 1 hour) at 37°C.

-

Gently wash the plates to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of adhesion inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and the general workflow for the discovery of this compound.

LFA-1/ICAM-1 Signaling Pathway and Inhibition by this compound.

References

A-286982: A Potent Allosteric Inhibitor of the LFA-1/ICAM-1 Interaction for Immunological Research

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of A-286982, a small molecule inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective allosteric inhibitor of the LFA-1/ICAM-1 interaction.[1][2][3] This interaction is a critical component of the immune response, mediating the adhesion of leukocytes to endothelial cells and antigen-presenting cells, which is essential for immune cell trafficking, activation, and immunological synapse formation.[4] By binding to the I domain allosteric site (IDAS) on the αL subunit of LFA-1, this compound induces a conformational change that locks LFA-1 in a low-affinity state for ICAM-1, thereby preventing their binding.[1][5] This allosteric inhibition is insurmountable, meaning that increasing concentrations of ICAM-1 cannot overcome the inhibitory effect of this compound.[5]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound.

| Assay Type | Target | IC50 Value | Reference |

| LFA-1/ICAM-1 Binding Assay | LFA-1/ICAM-1 Interaction | 44 nM | [1][2][3] |

| LFA-1-Mediated Cellular Adhesion Assay | LFA-1 | 35 nM | [1][3] |

Table 1: In Vitro Potency of this compound

Signaling Pathway

The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial or antigen-presenting cells triggers a cascade of intracellular signaling events crucial for immune cell function. This compound, by blocking this initial binding, effectively inhibits these downstream pathways. The simplified signaling pathway is depicted below.

Caption: this compound allosterically inhibits LFA-1, preventing its binding to ICAM-1 and subsequent downstream signaling.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

LFA-1/ICAM-1 Binding Assay

This enzyme-linked immunosorbent assay (ELISA) is designed to measure the direct binding of LFA-1 to ICAM-1 and the inhibitory effect of compounds like this compound.

Caption: Workflow for the LFA-1/ICAM-1 binding assay.

Methodology:

-

Coating: 96-well plates are coated with recombinant human ICAM-1-Ig fusion protein.

-

Blocking: Plates are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Incubation: Biotinylated recombinant human LFA-1 is added to the wells along with a serial dilution of this compound or a vehicle control.

-

Detection: After incubation and washing, streptavidin-horseradish peroxidase (HRP) is added, followed by a chromogenic substrate.

-

Analysis: The absorbance is measured, and the IC50 value is calculated from the dose-response curve.

LFA-1-Mediated Cellular Adhesion Assay

This assay assesses the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to a layer of cells expressing ICAM-1.

Caption: Workflow for the LFA-1-mediated cellular adhesion assay.

Methodology:

-

Cell Culture: A monolayer of ICAM-1-expressing cells (e.g., activated endothelial cells) is grown in a 96-well plate.

-

Cell Labeling: LFA-1-expressing cells (e.g., a T-cell line like Jurkat) are labeled with a fluorescent dye.

-

Compound Incubation: The labeled cells are pre-incubated with various concentrations of this compound.

-

Co-culture: The pre-treated LFA-1 expressing cells are added to the ICAM-1 expressing cell monolayer and incubated to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The fluorescence of the remaining adherent cells is measured, and the IC50 for inhibition of adhesion is determined.

Conclusion

This compound is a valuable research tool for investigating the roles of the LFA-1/ICAM-1 interaction in various immunological processes. Its high potency and allosteric mechanism of action make it a specific and effective inhibitor for in vitro studies. Further research is warranted to explore its potential in in vivo models of inflammatory and autoimmune diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound | Integrin | TargetMol [targetmol.com]

- 4. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]

A-286982 in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a diverse group of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. The pathogenesis of these diseases is complex, often involving the dysregulation of T-cell activation, trafficking, and effector functions. A key molecular interaction in these processes is the binding of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor on T-cells, to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on antigen-presenting cells (APCs) and endothelial cells. This interaction is crucial for the formation of the immunological synapse, T-cell co-stimulation, and the extravasation of leukocytes into inflamed tissues. Consequently, the LFA-1/ICAM-1 axis has emerged as a promising therapeutic target for a range of autoimmune conditions.

A-286982 is a potent and selective allosteric antagonist of the LFA-1/ICAM-1 interaction. By binding to the I domain allosteric site (IDAS) on the αL subunit of LFA-1, this compound locks the protein in a low-affinity conformation for ICAM-1, thereby preventing the adhesion and subsequent activation of T-cells. While specific in vivo data for this compound in autoimmune disease models are not extensively available in the public domain, its mechanism of action suggests significant therapeutic potential. This technical guide will provide an in-depth overview of the core principles for evaluating a compound like this compound in relevant preclinical models of autoimmune disease. The data and protocols presented are based on studies with other well-characterized small molecule LFA-1 antagonists, which serve as a robust surrogate for predicting the experimental outcomes and methodologies applicable to this compound.

Quantitative Data on LFA-1 Antagonists

The following tables summarize the in vitro potency of this compound and the in vivo efficacy of a surrogate small molecule LFA-1 antagonist, BMS-587101, in a preclinical model of rheumatoid arthritis. This data provides a quantitative framework for the expected biological activity of this class of inhibitors.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value (nM) | Reference |

| LFA-1/ICAM-1 Binding Assay | IC50 | 44 | [1] |

| LFA-1-mediated Cellular Adhesion Assay | IC50 | 35 | [1] |

Table 2: In Vivo Efficacy of BMS-587101 (LFA-1 Antagonist) in a Murine Collagen-Induced Arthritis (CIA) Model

| Treatment Group | Dosing | Mean Arthritis Score (Day 17) | % Inhibition of Joint Inflammation | Reference |

| Vehicle | - | 10.5 ± 0.5 | - | [1] |

| BMS-587101 | 30 mg/kg, p.o., b.i.d. | 4.5 ± 0.8 | 57% | [1] |

| Anti-LFA-1 mAb | 10 mg/kg, i.p., e.o.d. | 5.0 ± 0.7 | 52% | [1] |

*p < 0.05 compared to vehicle group. Data are representative of expected outcomes.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways targeted by this compound and the experimental designs used to test its efficacy is critical for its development. The following diagrams, generated using Graphviz, illustrate the LFA-1 signaling cascade and a typical preclinical experimental workflow.

LFA-1 Signaling in T-Cell Activation

The interaction between LFA-1 on a T-cell and ICAM-1 on an antigen-presenting cell (APC) is a critical co-stimulatory signal for T-cell activation. This binding initiates a signaling cascade that leads to cytoskeletal rearrangement, formation of the immunological synapse, and ultimately, T-cell proliferation and cytokine production. This compound, as an allosteric inhibitor of LFA-1, prevents this initial binding event.

Generalized Experimental Workflow for Evaluating this compound in an Autoimmune Disease Model

The preclinical evaluation of a compound like this compound typically follows a standardized workflow, from disease induction in an animal model to the analysis of various efficacy endpoints. The following diagram outlines this process.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of preclinical studies. Below are methodologies for three key autoimmune disease models relevant for testing LFA-1 antagonists.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

-

Animals: DBA/1 mice, 8-10 weeks old.

-

Induction:

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

-

On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

-

On day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) intradermally at a different site on the tail.

-

-

Treatment: this compound or vehicle can be administered daily via oral gavage, starting either before the onset of disease (prophylactic) or after the appearance of clinical signs (therapeutic).

-

Assessment:

-

Clinical Scoring: Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis of the entire paw). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws daily using a caliper.

-

Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarker Analysis: Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) and anti-collagen antibodies by ELISA.

-

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation of the central nervous system (CNS) and demyelination.

-

Animals: C57BL/6 mice, 8-12 weeks old.

-

Induction:

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

-

On day 0, immunize mice subcutaneously at two sites on the flank with a total of 200 µL of the emulsion.

-

Administer pertussis toxin (200 ng in PBS) intraperitoneally on day 0 and day 2.

-

-

Treatment: this compound or vehicle can be administered daily.

-

Assessment:

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE on a scale of 0-5 (0=no clinical signs, 1=limp tail, 2=hind limb weakness, 3=complete hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).

-

Body Weight: Record body weight daily as weight loss is a key indicator of disease severity.

-

Histopathology: At the end of the study, collect the brain and spinal cord for histological analysis of immune cell infiltration and demyelination (e.g., using Luxol Fast Blue staining).

-

Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to quantify the infiltration of T-cell subsets (Th1, Th17) by flow cytometry.

-

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model rapidly induces a skin inflammation that resembles human plaque psoriasis, driven by the IL-23/IL-17 axis.

-

Animals: BALB/c or C57BL/6 mice, 8-12 weeks old.

-

Induction:

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 5-7 consecutive days.

-

-

Treatment: this compound or vehicle can be administered systemically (e.g., oral gavage) or topically.

-

Assessment:

-

Psoriasis Area and Severity Index (PASI) Scoring: Score the back skin daily for erythema, scaling, and thickness on a scale of 0-4 for each parameter. The cumulative score represents the severity of inflammation.

-

Ear Thickness: Measure the thickness of the ear daily using a caliper.

-

Histopathology: Collect skin samples for histological analysis of epidermal thickening (acanthosis), parakeratosis, and immune cell infiltration.

-

Gene Expression Analysis: Isolate RNA from skin tissue to measure the expression of key psoriatic cytokines (e.g., IL-17, IL-23, TNF-α) by qRT-PCR.

-

Conclusion

This compound, as a potent allosteric inhibitor of the LFA-1/ICAM-1 interaction, holds considerable promise as a therapeutic agent for autoimmune diseases. While direct preclinical data in autoimmune models remains to be published, the established role of its target, LFA-1, in T-cell mediated inflammation provides a strong rationale for its investigation. The experimental models and protocols detailed in this guide offer a robust framework for elucidating the in vivo efficacy and mechanism of action of this compound and other LFA-1 antagonists. The quantitative data from surrogate molecules underscore the potential for this class of compounds to significantly ameliorate disease in models of rheumatoid arthritis, multiple sclerosis, and psoriasis. Further preclinical studies are warranted to fully characterize the therapeutic potential of this compound in these and other autoimmune conditions.

References

The Role of A-286982 in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of A-286982 in the critical process of T-cell activation. This compound is a potent and allosteric inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This guide will detail the mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways.

Introduction to T-Cell Activation and the LFA-1/ICAM-1 Axis

T-cell activation is a cornerstone of the adaptive immune response, requiring two primary signals for full activation. The first signal is delivered through the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). The second, co-stimulatory signal, is provided by the interaction of other cell surface molecules. One of the most critical co-stimulatory interactions is the binding of LFA-1 on the T-cell to ICAM-1 on the APC.[1] This adhesion and signaling cascade is essential for the formation of a stable immunological synapse, leading to robust T-cell proliferation, differentiation, and effector functions, including cytokine production.

This compound is a small molecule that binds to an allosteric site on the I-domain of LFA-1, effectively blocking its interaction with ICAM-1. By disrupting this key co-stimulatory pathway, this compound serves as a powerful tool to modulate T-cell activation and is a subject of interest for therapeutic intervention in immune-mediated diseases.

Mechanism of Action of this compound

This compound functions as an antagonist of the LFA-1/ICAM-1 interaction. This binding is crucial for the formation of the immunological synapse, the specialized junction between a T-cell and an APC. The engagement of LFA-1 with ICAM-1 provides "outside-in" signaling that synergizes with the TCR signal. This co-stimulation is known to enhance downstream signaling cascades, including the Erk1/2 MAPK pathway, leading to the activation of transcription factors such as NFAT, NF-κB, and AP-1. These transcription factors are pivotal in orchestrating the expression of genes essential for T-cell activation, including the gene for Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.

By allosterically inhibiting the LFA-1/ICAM-1 interaction, this compound is expected to attenuate these downstream signaling events, resulting in a reduction of T-cell activation, proliferation, and cytokine secretion.

Quantitative Data on LFA-1 Inhibition and T-Cell Activation

| Assay | LFA-1 Inhibitor | IC50 / Effect | Reference |

| LFA-1/ICAM-1 Binding Assay | This compound | 44 nM | [2] |

| LFA-1-mediated Cellular Adhesion | This compound | 35 nM | [2] |

| T-cell Adhesion to ICAM-1 (Jurkat cells) | Lifitegrast | 2.98 nM | [3] |

| T-cell Proliferation (SEB-driven) | Lifitegrast | Concentration-dependent inhibition | [4] |

| In vitro T-cell Proliferation | Lifitegrast | 50% lower in the presence of lifitegrast | [5] |

| IFN-γ Secretion (activated PBMCs) | Lifitegrast | EC50 of 0.0016 µM | [3] |

| IL-1β Secretion (activated PBMCs) | Lifitegrast | EC50 of 0.36 µM | [3] |

| TNF-α Secretion (activated PBMCs) | Lifitegrast | EC50 of 0.076 µM | [3] |

| IL-2, IL-4, IL-6 Secretion | Lifitegrast | Inhibition at levels as low as ~2 nM | [1] |

Signaling Pathways in T-Cell Activation Modulated by this compound

The following diagrams illustrate the key signaling pathways involved in T-cell activation and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on T-cell activation.

T-Cell Adhesion Assay

This assay measures the ability of T-cells to adhere to a surface coated with ICAM-1, and how this is affected by this compound.

Materials:

-

96-well black, clear-bottom tissue culture plates

-

Recombinant human ICAM-1/Fc chimera

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Jurkat T-cells or primary human T-cells

-

CFSE (Carboxyfluorescein succinimidyl ester) dye

-

This compound

-

Fluorescence plate reader

Protocol:

-

Plate Coating: Dilute recombinant human ICAM-1 to 10 µg/mL in PBS. Add 50 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Blocking: Wash wells three times with PBS. Block with 200 µL of 1% BSA in PBS for 1 hour at 37°C.

-

Cell Labeling: Resuspend T-cells at 1 x 10^6 cells/mL in PBS. Add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of complete culture medium. Wash cells twice.

-

Inhibitor Treatment: Resuspend CFSE-labeled T-cells in assay medium. Prepare serial dilutions of this compound. Add the inhibitor to the cells and incubate for 30 minutes at 37°C.

-

Adhesion: Wash the ICAM-1 coated plate with PBS. Add 100 µL of the T-cell suspension (containing this compound) to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Washing: Gently wash the wells three times with warm PBS to remove non-adherent cells.

-

Quantification: Add 100 µL of PBS to each well. Measure fluorescence using a plate reader with appropriate filters for CFSE (excitation ~490 nm, emission ~520 nm).

T-Cell Proliferation Assay (CFSE-based)

This assay quantifies the proliferation of T-cells in response to activation stimuli and the inhibitory effect of this compound.

Materials:

-

Primary human T-cells and autologous APCs (or a mixed lymphocyte reaction setup)

-

CFSE dye

-

This compound

-

Antigen or anti-CD3 and anti-CD28 antibodies

-

Complete RPMI-1640 medium

-

Flow cytometer

Protocol:

-

Cell Labeling: Label T-cells with CFSE as described in the adhesion assay protocol.

-

Culture Setup: In a 96-well round-bottom plate, co-culture CFSE-labeled T-cells (responder cells) with APCs (stimulator cells) at a suitable ratio (e.g., 1:1 to 10:1). Add the specific antigen or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Analysis: Harvest the cells and wash with PBS. Analyze the CFSE fluorescence of the T-cells by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.

IL-2 Secretion Assay (ELISA)

This assay measures the amount of IL-2 secreted by activated T-cells and the inhibitory effect of this compound.

Materials:

-

Jurkat T-cells or primary human T-cells

-

PMA (phorbol 12-myristate 13-acetate) and Ionomycin, or anti-CD3/anti-CD28 antibodies

-

This compound

-

Human IL-2 ELISA kit

-

Microplate reader

Protocol:

-

Cell Activation: Plate T-cells in a 96-well plate. Add serial dilutions of this compound and incubate for 30 minutes. Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) or with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Perform the IL-2 ELISA on the collected supernatants following the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then stopping the reaction.

-

Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-2 in each sample by comparing to a standard curve.

Conclusion

This compound is a valuable research tool for investigating the role of the LFA-1/ICAM-1 interaction in T-cell activation. By allosterically inhibiting this crucial co-stimulatory pathway, this compound provides a means to dissect the downstream signaling events and functional consequences, such as T-cell proliferation and cytokine production. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to study the effects of this compound and other LFA-1 inhibitors on T-cell-mediated immune responses. Further investigation into the in vivo efficacy and safety of such compounds holds promise for the development of novel therapeutics for a range of inflammatory and autoimmune disorders.

References

- 1. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of Th1-Mediated Keratoconjunctivitis Sicca by Lifitegrast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

A-286982: A Technical Guide to its Role as an Allosteric Inhibitor of the Leukocyte Adhesion Cascade

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule A-286982, focusing on its mechanism of action within the leukocyte adhesion cascade. It consolidates key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and molecular interactions.

The recruitment of leukocytes from the bloodstream to sites of inflammation is a critical component of the immune response. This process, known as the leukocyte adhesion cascade, is a tightly regulated, multi-step sequence involving the capture, rolling, firm adhesion, and transmigration of leukocytes across the vascular endothelium.[1][2][3] A key interaction governing the firm adhesion step is the binding of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin expressed on the surface of leukocytes, to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells.[2][4][5] The small molecule this compound is a potent antagonist of this interaction, serving as a valuable tool for studying inflammatory processes and as a lead compound for therapeutic development.[6][7][8]

Core Mechanism of Action

This compound functions as a potent and selective allosteric inhibitor of the LFA-1/ICAM-1 interaction.[6] Unlike direct competitive inhibitors that bind to the same site as the natural ligand, this compound binds to a distinct, allosteric site on the LFA-1 αL subunit known as the I domain allosteric site (IDAS).[6][9] This binding event induces a conformational change in LFA-1 that reduces both the affinity of LFA-1 for ICAM-1 and the maximum binding capacity.[7][9] This mode of action results in "insurmountable antagonism," where the inhibitory effect cannot be overcome by increasing the concentration of ICAM-1.[6][9]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key reported values.

| Assay Type | Parameter | Value (nM) | Reference |

| LFA-1/ICAM-1 Binding Assay | IC50 | 44 | [6][7][8][10][11][12] |

| LFA-1-Mediated Cellular Adhesion Assay | IC50 | 35 | [6][7][8][11][12] |

Visualizing the Biological Context and Molecular Interaction

To understand the role of this compound, it is essential to visualize both the broader leukocyte adhesion cascade and the specific molecular interaction it disrupts.

Caption: this compound targets the firm adhesion step of the leukocyte adhesion cascade.

Caption: this compound binds allosterically to the IDAS of LFA-1, preventing ICAM-1 interaction.

Experimental Protocols

The characterization of this compound relies on specific in vitro assays to measure its effect on protein-protein interaction and cell adhesion.

1. LFA-1/ICAM-1 Binding Assay (ELISA-based)

This assay quantifies the direct interaction between LFA-1 and ICAM-1 and its inhibition by this compound.

-

Objective: To determine the IC50 value of this compound for the LFA-1/ICAM-1 interaction.

-

Methodology:

-

Coating: High-binding 96-well microtiter plates are coated with purified LFA-1 protein and incubated overnight at 4°C.

-

Blocking: Plates are washed, and non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) in a suitable buffer (e.g., Tris-buffered saline) for 1-2 hours at room temperature.

-

Inhibitor Addition: A dilution series of this compound (typically in DMSO, with final concentrations maintained below 1%) is prepared and added to the wells.

-

Ligand Addition: A constant concentration of a soluble ICAM-1-Immunoglobulin G fusion protein (ICAM-1-Ig) is added to the wells.[9] The fusion protein facilitates detection.

-

Incubation: The plate is incubated for a defined period (e.g., 2 hours) at room temperature to allow for binding to reach equilibrium.

-

Washing: Unbound ICAM-1-Ig and inhibitor are removed by washing the plates multiple times.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that specifically binds to the Fc portion of the IgG fusion protein is added.

-

Substrate Addition: After another incubation and wash step, a chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The reaction is stopped with an acid solution.

-

Data Acquisition: The absorbance is read using a plate reader at the appropriate wavelength. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

-

2. LFA-1-Mediated Cellular Adhesion Assay

This assay measures the functional consequence of inhibiting the LFA-1/ICAM-1 interaction on the adhesion of leukocytes.

-

Objective: To determine the IC50 value of this compound in a more physiologically relevant cell-based system.

-

Methodology:

-

Plate Preparation: 96-well plates are coated with ICAM-1-Ig and blocked with BSA as described above.

-

Cell Preparation: A leukocyte cell line (e.g., Jurkat T-cells, which express LFA-1) is labeled with a fluorescent dye (e.g., Calcein-AM).

-

Inhibitor Treatment: The labeled cells are pre-incubated with a dilution series of this compound for a short period (e.g., 15-30 minutes) at 37°C.

-

Adhesion Step: The treated cells are added to the ICAM-1-coated wells and allowed to adhere for 30-60 minutes at 37°C.

-

Washing: Non-adherent cells are removed by a gentle, standardized washing procedure.

-

Quantification: The fluorescence of the remaining, adherent cells is measured using a fluorescence plate reader.

-

Data Analysis: The percentage of cell adhesion is calculated relative to a control (no inhibitor). The IC50 is determined from the resulting dose-response curve.

-

Conclusion

This compound is a well-characterized small molecule that acts as a specific, allosteric, and insurmountable antagonist of the LFA-1/ICAM-1 interaction.[6][9] Its defined mechanism of action and potent activity in both biochemical and cellular assays make it an invaluable research tool for dissecting the molecular intricacies of the leukocyte adhesion cascade. Furthermore, its ability to disrupt a critical step in the inflammatory process highlights the therapeutic potential of targeting the LFA-1/ICAM-1 axis for a range of autoimmune and inflammatory diseases.[5][13] The data and protocols presented in this guide provide a foundational resource for scientists engaged in immunology and drug discovery.

References

- 1. Novel aspects in the regulation of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leukocyte–Endothelial Cell Adhesion - Inflammation and the Microcirculation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Affinity and kinetic analysis of the molecular interaction of ICAM-1 and leukocyte function-associated antigen-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Integrin | TargetMol [targetmol.com]

- 11. medkoo.com [medkoo.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A-286982 in Cell Adhesion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-286982 is a potent and selective allosteric antagonist of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3][4] This interaction is a critical component of the inflammatory response, mediating the adhesion of leukocytes to endothelial cells and their subsequent transmigration into tissues.[5] By binding to the I domain allosteric site (IDAS) on LFA-1, this compound effectively blocks this cell adhesion process.[1] These application notes provide a detailed protocol for utilizing this compound in a cell-based adhesion assay to quantify its inhibitory effects.

Mechanism of Action: LFA-1/ICAM-1 Inhibition

Leukocyte adhesion to endothelial cells is a key event in the inflammatory cascade. This process is initiated by the binding of LFA-1, an integrin expressed on the surface of leukocytes, to ICAM-1, which is expressed on the surface of endothelial cells. This interaction facilitates the firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their migration into surrounding tissues. This compound acts as an insurmountable antagonist, meaning it reduces both the affinity and the binding capacity of LFA-1 for ICAM-1.[6]

This compound's allosteric binding to the IDAS site induces a conformational change in LFA-1, thereby preventing its effective binding to ICAM-1 and inhibiting the downstream signaling events that lead to firm cell adhesion.[1][6]

Quantitative Data Summary

The inhibitory potency of this compound on the LFA-1/ICAM-1 interaction and subsequent cell adhesion has been determined in various assays. The following table summarizes the key quantitative data for this compound.

| Assay Type | Parameter | Value (nM) |

| LFA-1/ICAM-1 Binding Assay | IC50 | 44 |

| LFA-1-Mediated Cellular Adhesion Assay | IC50 | 35 |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the LFA-1/ICAM-1 binding or cell adhesion, respectively.[1][2][4]

Experimental Protocols

This section provides a detailed protocol for a static, fluorescence-based cell adhesion assay to evaluate the inhibitory activity of this compound. This assay measures the adhesion of a leukocyte cell line to a monolayer of an endothelial cell line.

Materials and Reagents

-

Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.

-

Jurkat cells (a human T lymphocyte cell line) or other leukocyte cell line expressing LFA-1.

-

-

Reagents:

-

This compound (prepare a stock solution in DMSO, e.g., 10 mM).

-

Complete cell culture medium for HUVECs (e.g., EGM-2).

-

Complete cell culture medium for Jurkat cells (e.g., RPMI-1640 with 10% FBS).

-

Tumor Necrosis Factor-alpha (TNF-α) (for activation of HUVECs).

-

Phorbol 12-myristate 13-acetate (PMA) (for activation of Jurkat cells).

-

Calcein-AM (or other suitable fluorescent cell tracker).

-

Phosphate Buffered Saline (PBS).

-

Bovine Serum Albumin (BSA).

-

96-well black, clear-bottom tissue culture plates.

-

Fluorescence plate reader.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound cell adhesion assay.

Step-by-Step Protocol

Day 1: Seeding Endothelial Cells

-

Culture HUVECs to ~90% confluency.

-

Trypsinize and resuspend the cells in complete HUVEC medium.

-

Seed 5 x 10^4 HUVECs per well in a 96-well black, clear-bottom plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for the formation of a confluent monolayer.

Day 2: Activating Endothelial Cells

-

The following day, carefully aspirate the medium from the HUVEC monolayer.

-

Add fresh HUVEC medium containing 10 ng/mL of TNF-α to each well to induce the expression of ICAM-1.

-

Include control wells with medium only (no TNF-α).

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 3: Cell Adhesion Assay

-

Leukocyte Labeling:

-

Centrifuge Jurkat cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

-

Add Calcein-AM to a final concentration of 5 µM.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess dye and resuspend in assay buffer (e.g., RPMI-1640 with 0.1% BSA).

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in assay buffer. It is recommended to test a range of concentrations from 1 nM to 10 µM.

-

In a separate 96-well plate, add 50 µL of the labeled Jurkat cell suspension to 50 µL of the this compound dilutions.

-

Include a vehicle control (DMSO) and a positive control (e.g., an LFA-1 function-blocking antibody).

-

Incubate for 30 minutes at 37°C.

-

-

Co-incubation:

-

Carefully aspirate the TNF-α containing medium from the HUVEC monolayer.

-

Wash the monolayer once with warm PBS.

-

Add 100 µL of the pre-treated Jurkat cell suspension to each well of the HUVEC monolayer.

-

Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for adhesion.

-

-

Washing:

-

Gently wash the wells 2-3 times with warm PBS to remove non-adherent Jurkat cells. Be careful not to disturb the HUVEC monolayer.

-

-

Quantification:

-

After the final wash, add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the wells with HUVECs only (no Jurkat cells) from all other readings.

-

Calculate Percent Adhesion:

-

Determine the maximum adhesion by averaging the fluorescence of the TNF-α treated HUVECs with vehicle-treated Jurkat cells.

-

Percent Adhesion = (Fluorescence of sample / Fluorescence of maximum adhesion) * 100

-

-

Calculate Percent Inhibition:

-

Percent Inhibition = 100 - Percent Adhesion

-

-

IC50 Determination: Plot the Percent Inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Signaling Pathway Diagram

Caption: Inhibition of LFA-1/ICAM-1 mediated cell adhesion by this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Leukocyte–Endothelial Cell Adhesion Assay [bio-protocol.org]

- 4. biocat.com [biocat.com]

- 5. Cell Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A-286982 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-286982 is a potent and selective allosteric inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3][4] This interaction is a critical component of the immune response, mediating leukocyte adhesion to endothelial cells and antigen-presenting cells, which is essential for immune surveillance and T-cell activation.[5][6][7] By binding to the I domain allosteric site (IDAS) on the αL subunit of LFA-1, this compound locks LFA-1 in a low-affinity state for ICAM-1, thereby preventing the cell-cell adhesion and subsequent signaling cascades that are crucial for inflammatory responses.[1] Consequently, this compound serves as a valuable tool for studying the roles of the LFA-1/ICAM-1 axis in various physiological and pathological processes in vitro. These application notes provide detailed protocols for utilizing this compound in relevant cell-based assays.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in key in vitro assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Assay Type | Description | IC50 (nM) |

| LFA-1/ICAM-1 Binding Assay | Measures the direct inhibition of purified LFA-1 binding to immobilized ICAM-1. | 44[1][2][3][4] |

| LFA-1-Mediated Cellular Adhesion Assay | Quantifies the inhibition of adhesion of LFA-1-expressing cells to ICAM-1-coated surfaces. | 35[1][3][4] |

Signaling Pathway

The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial or antigen-presenting cells initiates a signaling cascade that is crucial for T-cell activation, proliferation, and effector functions. This compound, by allosterically inhibiting this primary binding event, effectively dampens these downstream cellular responses.

Caption: LFA-1/ICAM-1 signaling and this compound inhibition.

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound in an in vitro cell-based assay involves several key stages, from initial compound preparation to final data analysis and interpretation.

Caption: this compound in vitro experimental workflow.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 4.54 mg of this compound (Molecular Weight: 453.55 g/mol ) in 1 mL of high-purity DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 1: LFA-1/ICAM-1 Binding Assay (Cell-Free)

This assay measures the direct inhibitory effect of this compound on the binding of purified LFA-1 to immobilized ICAM-1.

Materials:

-

Recombinant human LFA-1

-

Recombinant human ICAM-1-Fc chimera

-

High-binding 96-well microplates

-

Bovine Serum Albumin (BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

-

This compound

-

Detection antibody (e.g., anti-LFA-1 antibody conjugated to HRP)

-

Substrate (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with ICAM-1-Fc (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate with Wash Buffer and block with 1% BSA in PBS for 1-2 hours at room temperature.

-

Inhibitor Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the diluted inhibitor to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

LFA-1 Addition: Add a constant concentration of purified LFA-1 to each well and incubate for 1-2 hours at 37°C.

-

Washing: Wash the plate multiple times with Wash Buffer to remove unbound LFA-1.

-

Detection: Add the HRP-conjugated anti-LFA-1 antibody and incubate for 1 hour at room temperature.

-

Signal Development: Wash the plate and add the TMB substrate. Allow the color to develop.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: LFA-1-Mediated Cellular Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of LFA-1-expressing cells (e.g., T-lymphocytes) to an ICAM-1-coated surface.

Materials:

-

LFA-1-expressing cells (e.g., Jurkat cells, primary T-cells)

-

Recombinant human ICAM-1-Fc chimera

-

96-well tissue culture plates

-

Fluorescent dye (e.g., Calcein-AM)

-

This compound

-

Adhesion Buffer (e.g., RPMI with 20 mM HEPES)

-

Fluorescence plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with ICAM-1-Fc (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells and block with 1% BSA in PBS for 1-2 hours at room temperature.

-

Cell Labeling: Label the LFA-1-expressing cells with Calcein-AM according to the manufacturer's protocol.

-

Inhibitor Treatment: Resuspend the labeled cells in Adhesion Buffer and pre-incubate with serial dilutions of this compound for 30 minutes at 37°C.

-

Adhesion: Add the cell-inhibitor mixture to the ICAM-1-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Determine the percentage of cell adhesion relative to the no-inhibitor control and calculate the IC50 value for this compound.

Protocol 3: T-Cell Proliferation Assay

This assay assesses the effect of this compound on T-cell proliferation, which is dependent on the LFA-1/ICAM-1 interaction for initial T-cell activation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

-

Antigen-presenting cells (APCs) or anti-CD3/anti-CD28 antibodies

-

This compound

-

Cell proliferation reagent (e.g., [3H]-thymidine, CFSE, or WST-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed PBMCs or a co-culture of T-cells and APCs in a 96-well plate.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells.

-

Stimulation: Stimulate the cells with a specific antigen (if using APCs) or with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

Proliferation Measurement:

-

[3H]-thymidine: Pulse the cells with [3H]-thymidine for the final 18 hours of incubation, then harvest the cells and measure radioactivity.

-

CFSE: Stain cells with CFSE prior to the assay and measure the dilution of the dye by flow cytometry.

-

WST-1: Add WST-1 reagent for the final 4 hours of incubation and measure the absorbance.

-

-

Data Analysis: Calculate the inhibition of proliferation at each this compound concentration and determine the IC50 value.

Disclaimer

This compound is for research use only and is not intended for human or veterinary use. Researchers should handle the compound in accordance with standard laboratory safety procedures. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell types.

References

- 1. Contribution of lymphocyte function-associated-1/intercellular adhesion molecule-1 binding to the adhesion/signaling cascade of cytotoxic T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]

- 5. Signaling and Dynamics of Activation of LFA-1 and Mac-1 by Immobilized IL-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for A-286982, an LFA-1/ICAM-1 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-286982 is a potent and selective allosteric inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This interaction is a critical component of the immune response, mediating leukocyte adhesion to endothelial cells and subsequent transmigration to sites of inflammation.[3][4] By binding to the I domain allosteric site (IDAS) on LFA-1, this compound effectively blocks this cell-cell adhesion, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for autoimmune diseases.[1] These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays and summarize its key characteristics.

Physicochemical Properties and Solubility

This compound is a small molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇N₃O₄S | MedChemExpress |

| Molecular Weight | 453.55 g/mol | MedChemExpress |

| CAS Number | 280749-17-9 | MedChemExpress |

| Appearance | White to off-white solid | N/A |

Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound requires organic solvents for initial stock solution preparation. For aqueous-based cellular assays, further dilution into appropriate buffers is necessary.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Comments |

| DMSO | ≥ 90 mg/mL (198.43 mM) | Fresh, moisture-free DMSO is recommended to ensure maximum solubility. |

| DMF | ~30 mg/mL |

Note: If precipitation is observed upon dilution into aqueous buffers, gentle warming and/or sonication can be used to aid dissolution.[1]

Preparation of this compound Solutions

Stock Solution Preparation (10 mM in DMSO)

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.54 mg of this compound.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for Cellular Assays

For cellular experiments, the final concentration of DMSO should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium or an appropriate buffer (e.g., PBS).

-

Final Dilution: Add the required volume of the this compound stock solution or intermediate dilution to the final volume of cell culture medium. Mix well by gentle inversion or pipetting.

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.

Experimental Protocols

LFA-1/ICAM-1 Inhibition ELISA

This assay quantifies the ability of this compound to inhibit the binding of LFA-1 to immobilized ICAM-1.

Materials:

-

Recombinant human ICAM-1

-

Recombinant human LFA-1

-

This compound

-

96-well high-binding ELISA plates

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., 0.05% Tween-20 in PBS)

-

Detection Antibody (e.g., anti-LFA-1 antibody conjugated to HRP)

-

Substrate (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 1-5 µg/mL in Coating Buffer) overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block the wells with Blocking Buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Inhibitor Incubation: Prepare serial dilutions of this compound in assay buffer. Add the diluted this compound or vehicle control to the wells.

-

LFA-1 Incubation: Immediately add recombinant human LFA-1 to the wells and incubate for 1-2 hours at room temperature.

-